molecular formula C22H25FN4O4 B4151808 [4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone

[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone

Cat. No.: B4151808
M. Wt: 428.5 g/mol
InChI Key: LRFXVCHUVYFTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-Benzoyl-3-methyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine is a complex organic compound featuring a morpholine ring substituted with a benzoyl, methyl, piperazinyl, fluoro, and nitro groups

Preparation Methods

The synthesis of [4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Chemical Reactions Analysis

4-[5-(4-Benzoyl-3-methyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or nitro positions, where nucleophiles replace these groups under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of biological pathways and interactions due to its structural complexity.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different enzymes or receptors, modulating their activity. For instance, the piperazinyl group can interact with neurotransmitter receptors, while the nitro group may participate in redox reactions.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, [4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c1-16-15-25(7-8-26(16)22(28)17-5-3-2-4-6-17)20-14-19(24-9-11-31-12-10-24)18(23)13-21(20)27(29)30/h2-6,13-14,16H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFXVCHUVYFTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3[N+](=O)[O-])F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone
Reactant of Route 3
Reactant of Route 3
[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone
Reactant of Route 4
Reactant of Route 4
[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone
Reactant of Route 5
Reactant of Route 5
[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone
Reactant of Route 6
Reactant of Route 6
[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.